molecular formula C36H50N6O12S B056882 (2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide CAS No. 124076-39-7

(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide

Cat. No.: B056882
CAS No.: 124076-39-7
M. Wt: 790.9 g/mol
InChI Key: NVXBSVRJYKSJFK-OWDIZPSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a synthetic analogue of enkephalins, which are endogenous opioid peptides. This compound is specifically designed to enhance the antinociceptive (pain-relieving) properties of enkephalins by modifying its structure to include a galactopyranosyl group. This modification significantly increases its potency compared to natural enkephalins .

Properties

CAS No.

124076-39-7

Molecular Formula

C36H50N6O12S

Molecular Weight

790.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide

InChI

InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1

InChI Key

NVXBSVRJYKSJFK-OWDIZPSWSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

2-Met-5-Hyp-galactopyranosyl-enkephalin
2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide
enkephalinamide, Met(2)-Hyp(5)galactopyranosyl-
enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl-
MHP-Gal-enkephalinamide
O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves the preparation of a β-galactosylated hydroxyproline derivative. This derivative is then used in the solid-phase synthesis of the compound. The reaction conditions typically involve the use of protected amino acids and coupling reagents to form the peptide bonds .

Industrial Production Methods

Industrial production of enkephalinamide, met(2)-hyp(5)galactopyranosyl- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions include methionine sulfoxide (from oxidation) and the original enkephalinamide structure (from reduction). Substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves its interaction with opioid receptors, particularly the μ and δ receptors. The compound binds to these receptors, mimicking the action of endogenous enkephalins, leading to the inhibition of pain signals. The galactopyranosyl modification enhances its binding affinity and stability, resulting in prolonged and potent analgesic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.